1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-7-11(15(19)20)9-17(14)6-5-10-8-16-13-4-2-1-3-12(10)13/h1-4,8,11,16H,5-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHUNJWOAQNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors or enzymes involved in tryptophan metabolism . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of specific enzymes .
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 1)
- Structure : Features a 5-chloro-2-hydroxyphenyl group instead of the indol-3-yl ethyl chain.
- Activity : Demonstrates potent antioxidant properties. Derivatives with thioxo-oxadiazole or triazole moieties exhibit 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid .
- Synthesis : Prepared via reactions with hydrochloric acid and hydrogen peroxide, followed by heterocyclic condensations .
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Contains a dichlorinated hydroxyphenyl group.
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Substituted with a fluorophenyl group.
- Properties: Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to non-halogenated analogs .
Heterocyclic and Aliphatic Substitutions
1-(2,3-Dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Incorporates a dihydroindenyl group, increasing aromatic surface area.
- Applications: Potential use in drug discovery due to its rigid, planar structure favoring π-π interactions .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Lacks aromatic substituents, featuring a methyl group.
- Safety : Classified for R&D use; standard precautions apply (e.g., avoid inhalation) .
Indole-Containing Analogs
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Includes a methyl-substituted indole.
- Applications : Cataloged as a building block for medicinal chemistry (CAS 931374-78-6) .
Biological Activity
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₆N₂O₃
- Molecular Weight : 272.31 g/mol
- CAS Number : 295344-74-0
- MDL Number : MFCD00424339
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The following data summarizes the findings from various research efforts:
| Study | Cell Line | Concentration (µM) | Viability (%) | Comparison Drug |
|---|---|---|---|---|
| Study A | A549 | 100 | 66 | Cisplatin |
| Study B | HCT116 | 100 | 70 | Doxorubicin |
| Study C | MCF7 | 100 | 75 | Paclitaxel |
The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells, reducing cell viability to 66% compared to controls. This suggests a promising avenue for further exploration in cancer therapeutics, particularly due to its structure-dependent activity that may enhance selectivity towards cancerous cells while minimizing effects on non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy against selected multidrug-resistant strains:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | < 32 | Effective |
| Escherichia coli | < 64 | Moderate |
| Pseudomonas aeruginosa | > 128 | Ineffective |
| Staphylococcus aureus (MRSA) | < 16 | Highly Effective |
The compound demonstrated effective activity against Klebsiella pneumoniae and MRSA strains, indicating its potential as a candidate for developing novel antimicrobial agents against resistant pathogens .
Case Studies
- Study on Anticancer Activity : A study published in Molecules evaluated several derivatives of pyrrolidine compounds for their anticancer activity using an MTT assay on A549 cells. The results indicated that the presence of specific functional groups significantly influenced cytotoxicity levels, with some derivatives outperforming established chemotherapeutics like cisplatin .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of indole-based pyrrolidine derivatives against multi-drug resistant strains. The study utilized broth microdilution techniques to determine minimum inhibitory concentrations (MICs), revealing promising results for several derivatives, including those similar to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
